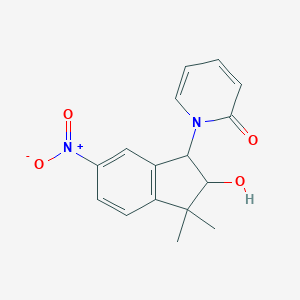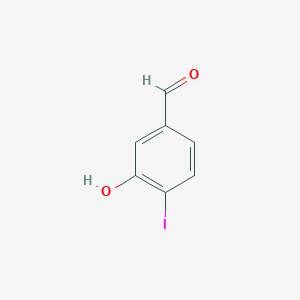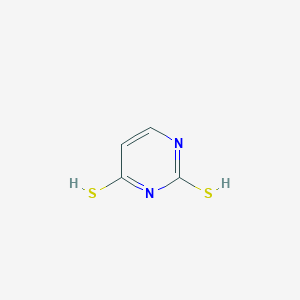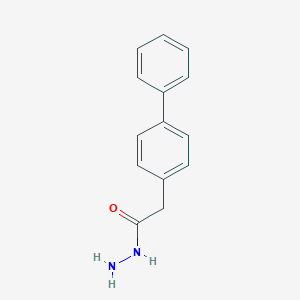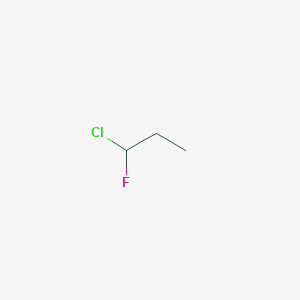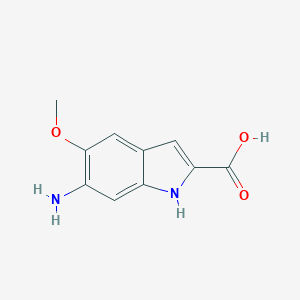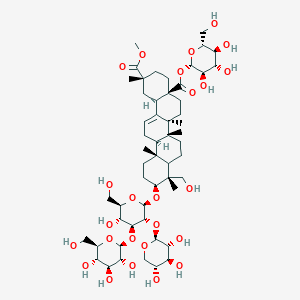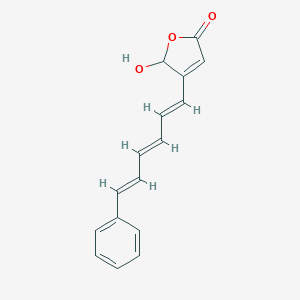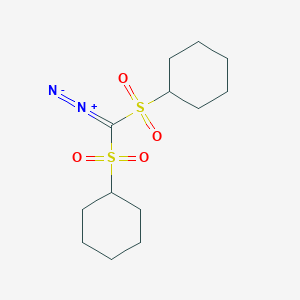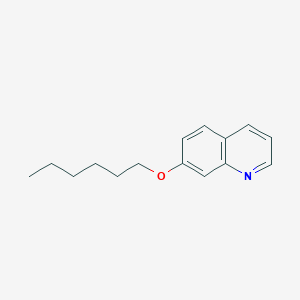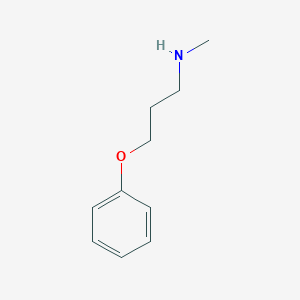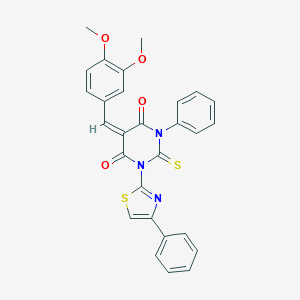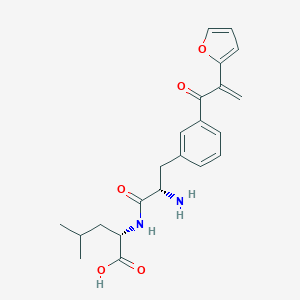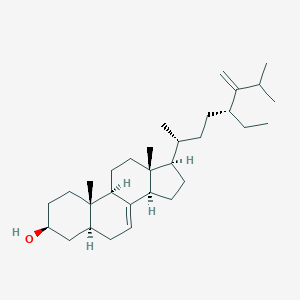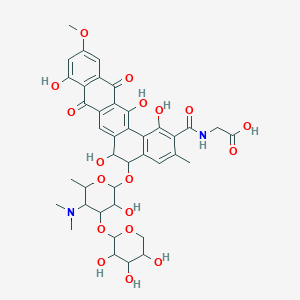
N,N-Dimethylpradimicin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylpradimicin E is a natural product that has been isolated from the fermentation broth of Streptomyces prunicolor. It is a structurally unique compound that has garnered attention due to its potential applications in various fields, including medicine, agriculture, and biotechnology. In
Wirkmechanismus
The mechanism of action of N,N-Dimethylpradimicin E is still not fully understood. However, studies have suggested that it may work by inhibiting DNA and RNA synthesis, disrupting cell membrane integrity, and inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N,N-Dimethylpradimicin E has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Dimethylpradimicin E in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, its limited solubility in water and low stability at high temperatures may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,N-Dimethylpradimicin E. One area of interest is its potential use as a biopesticide for agricultural use. Additionally, further studies are needed to fully understand its mechanism of action and potential use in cancer treatment. Further research is also needed to improve its solubility and stability for use in lab experiments.
Synthesemethoden
The synthesis of N,N-Dimethylpradimicin E involves the fermentation of Streptomyces prunicolor, followed by extraction and purification of the compound. The exact mechanism of biosynthesis is still unknown, but studies have suggested that it involves a combination of enzymatic and non-enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylpradimicin E has shown promising results in various scientific research applications. It has been found to have antibacterial, antifungal, and antitumor activities. Studies have also shown that it has potential as a biopesticide for agricultural use.
Eigenschaften
CAS-Nummer |
127985-23-3 |
|---|---|
Produktname |
N,N-Dimethylpradimicin E |
Molekularformel |
C40H44N2O18.2H2O |
Molekulargewicht |
840.8 g/mol |
IUPAC-Name |
2-[[5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C40H44N2O18/c1-12-6-18-25(32(51)22(12)38(55)41-10-21(45)46)24-16(9-17-26(33(24)52)29(48)15-7-14(56-5)8-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(42(3)4)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h6-9,13,20,27,30-31,34-37,39-40,43-44,49-54H,10-11H2,1-5H3,(H,41,55)(H,45,46) |
InChI-Schlüssel |
UKUPYHQDSAALDA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Synonyme |
N,N-dimethylpradimicin E N,N-DMPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



